molecular formula C19H30N2O2 B13606906 2-(4-Tert-butyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester

2-(4-Tert-butyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B13606906
M. Wt: 318.5 g/mol
InChI Key: FZVRIXFFTSQUQB-UHFFFAOYSA-N
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Description

2-(4-Tert-butyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a tert-butyl group and a carboxylic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester typically involves the reaction of 4-tert-butylphenylpiperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the tert-butyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products Formed

    Oxidation: Carboxylic acids or ketones

    Reduction: Alcohols or amines

    Substitution: Various substituted piperazine derivatives

Scientific Research Applications

2-(4-Tert-butyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butylphenylboronic acid
  • 2,4,6-Tri-tert-butylphenol
  • tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl]

Comparison

Compared to these similar compounds, 2-(4-Tert-butyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester is unique due to its piperazine ring structure, which imparts distinct chemical and biological properties. The presence of the tert-butyl group also contributes to its steric and electronic characteristics, making it a valuable compound in various research applications.

Properties

Molecular Formula

C19H30N2O2

Molecular Weight

318.5 g/mol

IUPAC Name

tert-butyl 2-(4-tert-butylphenyl)piperazine-1-carboxylate

InChI

InChI=1S/C19H30N2O2/c1-18(2,3)15-9-7-14(8-10-15)16-13-20-11-12-21(16)17(22)23-19(4,5)6/h7-10,16,20H,11-13H2,1-6H3

InChI Key

FZVRIXFFTSQUQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CNCCN2C(=O)OC(C)(C)C

Origin of Product

United States

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